![molecular formula C11H17N3O4S B5111830 diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate
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Overview
Description
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate, also known as ATE, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme carboxylesterase 2 (CES2) and has been shown to have potential therapeutic benefits in cancer treatment and pain management.
Mechanism of Action
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate inhibits the activity of CES2 by binding to its active site and forming a stable complex. This prevents the enzyme from metabolizing drugs and prolongs their half-life in the body. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to be a more potent inhibitor of CES2 than other compounds such as bis(4-nitrophenyl)phosphate and 4-methylumbelliferyl acetate.
Biochemical and Physiological Effects:
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have minimal toxicity and does not affect the activity of other important enzymes such as cytochrome P450. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly metabolized by the liver. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have a dose-dependent effect on the inhibition of CES2 activity.
Advantages and Limitations for Lab Experiments
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several advantages for lab experiments. It is a potent and selective inhibitor of CES2 and has been shown to enhance the efficacy of chemotherapy drugs and reduce the metabolism of opioids. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has minimal toxicity and does not affect the activity of other important enzymes. However, diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several limitations for lab experiments. It has a short half-life and is rapidly metabolized by the liver. This makes it difficult to maintain a consistent concentration of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate in the body.
Future Directions
For the study of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate include the development of more potent and selective inhibitors of CES2 and the investigation of its potential therapeutic benefits in other diseases.
Synthesis Methods
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate can be synthesized by a simple three-step process. The first step involves the reaction of diethyl malonate with thionyl chloride to form diethyl malonate chloride. The second step involves the reaction of diethyl malonate chloride with 2-amino-5-mercapto-1,3,4-thiadiazole to form diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate. The final step involves the purification of the compound using column chromatography.
Scientific Research Applications
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CES2, an enzyme that plays a crucial role in the metabolism of many drugs. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to enhance the efficacy of chemotherapy drugs such as irinotecan and oxaliplatin in cancer treatment. It has also been shown to have potential benefits in pain management by reducing the metabolism of opioids such as morphine and fentanyl.
properties
IUPAC Name |
diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-17-9(15)7(10(16)18-4-2)5-6-8-13-14-11(12)19-8/h7H,3-6H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYRXJZZZDFXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=NN=C(S1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate |
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